2-ethyl-1H-quinazolin-4-one
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Overview
Description
2-ethyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an ethyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1H-quinazolin-4-one can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. For example, the reaction of anthranilic acid with ethyl glyoxalate under acidic conditions can yield this compound. Another method involves the use of amidines and benzamides in a copper-mediated tandem C(sp2)–H amination and annulation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce various substituents at different positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-ethyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile molecule for drug development .
Comparison with Similar Compounds
2-ethyl-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-methyl-1H-quinazolin-4-one: Similar structure but with a methyl group instead of an ethyl group.
2-phenyl-1H-quinazolin-4-one: Contains a phenyl group, leading to different biological activities.
4-hydroxy-2-quinazolinone: Has a hydroxyl group at the fourth position, which can affect its reactivity and properties.
Properties
IUPAC Name |
2-ethyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUANCFNZZLKBOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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